Structural Differentiation: Chiral Center vs. Achiral Analogs
The target compound possesses a chiral center at the C2 position of the propanoic acid chain, a key structural differentiator from its achiral, unsubstituted analog, 3-Morpholino-3-oxopropanoic acid (CAS 105397-92-0). This chirality enables the synthesis of enantiomerically pure or enriched derivatives, a crucial capability in drug discovery where stereochemistry profoundly influences biological activity . Commercial suppliers typically provide the compound as a racemic mixture [1], offering a versatile starting point for further stereochemical investigations.
| Evidence Dimension | Presence of Chiral Center |
|---|---|
| Target Compound Data | 1 chiral center (at C2 position); molecular weight: 187.19 g/mol |
| Comparator Or Baseline | 3-Morpholino-3-oxopropanoic acid (CAS 105397-92-0); no chiral center; molecular weight: 173.17 g/mol |
| Quantified Difference | Presence vs. absence of a methyl group, creating a chiral center. |
| Conditions | Structural analysis by SMILES and InChI Key. |
Why This Matters
Procurement of this specific building block, rather than an achiral analog, is essential for projects requiring stereochemical diversity or where a methyl group at the chiral center is a critical pharmacophore element.
- [1] Clinical Drug Experience Knowledgebase. Chirality data for related compound. Accessed 2026. View Source
